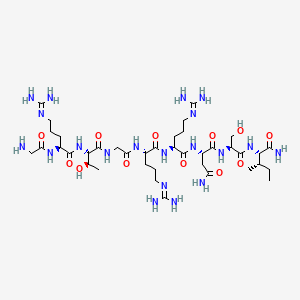
PKA substrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protein kinase A (PKA) substrates are molecules that are specifically phosphorylated by the enzyme protein kinase A. This enzyme plays a crucial role in various cellular processes by transferring a phosphate group from adenosine triphosphate (ATP) to specific serine or threonine residues in target proteins. The phosphorylation of these substrates regulates numerous physiological functions, including metabolism, gene expression, and cell signaling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PKA substrates typically involves the incorporation of specific amino acid sequences that are recognized by PKA. These sequences often include arginine residues at positions -3 and -2 relative to the phosphorylation site. The synthetic routes may involve solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid support. The reaction conditions usually include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation.
Industrial Production Methods: Industrial production of PKA substrates may involve recombinant DNA technology, where the gene encoding the substrate is inserted into an expression vector and introduced into a host organism, such as Escherichia coli. The host organism then produces the substrate, which can be purified using chromatographic techniques. This method allows for the large-scale production of PKA substrates with high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: PKA substrates primarily undergo phosphorylation reactions catalyzed by PKA. These reactions involve the transfer of a phosphate group from ATP to the hydroxyl group of serine or threonine residues in the substrate. The phosphorylation can be reversible, with phosphatases removing the phosphate group, thereby regulating the activity of the substrate.
Common Reagents and Conditions: The phosphorylation reactions typically occur in the presence of ATP and magnesium ions, which are essential cofactors for PKA activity. The reaction conditions often include a buffered solution to maintain an optimal pH for enzyme activity, usually around pH 7.4.
Major Products Formed: The major products of these reactions are phosphorylated PKA substrates, which can then participate in various cellular processes. The phosphorylation often induces conformational changes in the substrate, altering its activity, localization, or interactions with other proteins.
Applications De Recherche Scientifique
PKA substrates have a wide range of applications in scientific research. In chemistry, they are used to study enzyme kinetics and substrate specificity. In biology, they are employed to investigate signal transduction pathways and cellular responses to external stimuli. In medicine, PKA substrates are used as biomarkers for diseases associated with dysregulated PKA activity, such as certain cancers and metabolic disorders. In industry, they are utilized in high-throughput screening assays for drug discovery, particularly for identifying inhibitors of PKA or its substrates.
Mécanisme D'action
The mechanism of action of PKA substrates involves their recognition and binding by PKA, followed by phosphorylation. The molecular targets of PKA substrates include various proteins involved in metabolic pathways, gene expression, and cell cycle regulation. The phosphorylation of these targets by PKA modulates their activity, stability, and interactions with other cellular components, thereby influencing cellular functions and responses.
Comparaison Avec Des Composés Similaires
PKA substrates can be compared with substrates of other protein kinases, such as protein kinase C (PKC) and protein kinase B (PKB). While PKA substrates are specifically phosphorylated by PKA, PKC and PKB substrates are recognized and phosphorylated by their respective kinases. The uniqueness of PKA substrates lies in their specific amino acid sequences that are recognized by PKA, as well as their distinct roles in cellular processes regulated by PKA. Similar compounds include substrates of other serine/threonine kinases, which may share some structural features but differ in their specific recognition motifs and functional roles.
Propriétés
Formule moléculaire |
C39H74N20O12 |
|---|---|
Poids moléculaire |
1015.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C39H74N20O12/c1-4-18(2)28(30(42)65)58-35(70)24(17-60)57-34(69)23(14-25(41)62)56-32(67)22(10-7-13-51-39(47)48)55-31(66)20(8-5-11-49-37(43)44)54-27(64)16-52-36(71)29(19(3)61)59-33(68)21(53-26(63)15-40)9-6-12-50-38(45)46/h18-24,28-29,60-61H,4-17,40H2,1-3H3,(H2,41,62)(H2,42,65)(H,52,71)(H,53,63)(H,54,64)(H,55,66)(H,56,67)(H,57,69)(H,58,70)(H,59,68)(H4,43,44,49)(H4,45,46,50)(H4,47,48,51)/t18-,19+,20-,21-,22-,23-,24-,28-,29-/m0/s1 |
Clé InChI |
MFCHCDKDTBGKMO-QPJYFMOMSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN |
SMILES canonique |
CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2-morpholin-4-ylethyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]hexadecanamide](/img/structure/B15135303.png)


![2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,4S)-](/img/structure/B15135326.png)







![Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate](/img/structure/B15135372.png)
